(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid is a boronic acid derivative that features a unique structure combining a thiophene ring with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid typically involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the thiophene ring.
Substitution: Electrophilic substitution reactions occur primarily at the 5-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitrating agents, sulfonating agents, and halogenating agents are employed.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and boronic acid esters.
Scientific Research Applications
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound participates in transmetalation, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.
Properties
Molecular Formula |
C8H9BO4S |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
(2,2-dioxo-1,3-dihydro-2-benzothiophen-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO4S/c10-9(11)8-2-1-6-4-14(12,13)5-7(6)3-8/h1-3,10-11H,4-5H2 |
InChI Key |
COKUIPWTJCNLTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CS(=O)(=O)C2)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.